molecular formula C28H30N4O B1591227 N(im)-Trityl-L-histidine-propylamide CAS No. 171176-63-9

N(im)-Trityl-L-histidine-propylamide

Cat. No.: B1591227
CAS No.: 171176-63-9
M. Wt: 438.6 g/mol
InChI Key: PYSBOGZHEFMCJK-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(im)-Trityl-L-histidine-propylamide is a synthetic compound that belongs to the class of histidine derivatives It is characterized by the presence of a trityl group attached to the imidazole ring of histidine and a propylamide group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(im)-Trityl-L-histidine-propylamide typically involves the protection of the histidine’s imidazole ring with a trityl group, followed by the introduction of a propylamide group at the carboxyl end. The process can be summarized in the following steps:

    Protection of the Imidazole Ring: The imidazole ring of L-histidine is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This step ensures that the imidazole ring remains unreactive during subsequent reactions.

    Formation of Propylamide: The carboxyl group of the protected histidine is then converted to a propylamide group using propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N(im)-Trityl-L-histidine-propylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with new functional groups replacing the trityl group.

Scientific Research Applications

N(im)-Trityl-L-histidine-propylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N(im)-Trityl-L-histidine-propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The propylamide group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N(im)-Trityl-L-histidine-methylamide
  • N(im)-Trityl-L-histidine-ethylamide
  • N(im)-Trityl-L-histidine-butylamide

Uniqueness

N(im)-Trityl-L-histidine-propylamide is unique due to its specific combination of the trityl and propylamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBOGZHEFMCJK-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584939
Record name N-Propyl-1-(triphenylmethyl)-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171176-63-9
Record name N-Propyl-1-(triphenylmethyl)-L-histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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